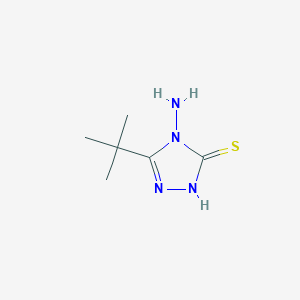

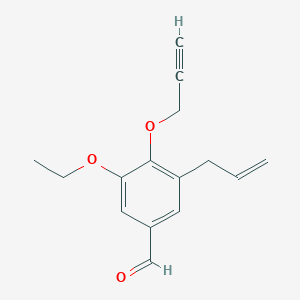

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, also known as APY, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. APY has been shown to inhibit various enzymes and pathways, making it a promising candidate for the treatment of a range of diseases.

科学研究应用

Crystal and Molecular Structure

The compound exhibits interesting crystal and molecular structures, which are stabilized through intermolecular interactions. Specifically, N-H…N and C-H…Cl interactions play a crucial role in the stabilization, resulting in centrosymmetric dimers corresponding to R 2 2 (12) graph-set motifs (Fathima et al., 2014).

Synthesis and Reactivity

The compound has been a focal point for synthesis methodologies and exploring its reactivity. Notably, it serves as a versatile starting material for the synthesis of densely functionalized pyrazoles and pyrazolopyrimidines through eco-friendly multicomponent cyclocondensations, highlighting its utility in green chemistry (Kiyani & Bamdad, 2018). Moreover, the compound reacts smoothly with other reagents to form hybrid molecules, showcasing its potential in creating complex molecular architectures (Dotsenko, Semenova & Aksenov, 2020).

Applications in Synthesis of Novel Compounds

The compound's role extends to the synthesis of novel compounds with potential applications. It's used in synthesizing Schiff bases and other derivatives with promising antimicrobial activities, illustrating its relevance in drug discovery and medicinal chemistry (Puthran et al., 2019). Furthermore, unexpected formation of pyrazolopyrimidines during certain reactions highlights its unpredictability and complexity in chemical reactions (Faria et al., 2013).

Green Chemistry and Catalysis

In green chemistry, the compound is used in one-pot synthesis processes, emphasizing its importance in developing sustainable and environmentally friendly synthetic routes (Poonam & Singh, 2019). Its interaction with catalysts like sodium ascorbate and MnO2 underscores its compatibility and usefulness in catalytic processes.

未来方向

属性

IUPAC Name |

3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALOEZGCFHDEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=C(C(=NN1)N)C#N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368490 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

890609-52-6 |

Source

|

| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)

![5-[(Methylthio)methyl]-2-furoic acid](/img/structure/B1271253.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)